Structural Differentiation from Rivaroxaban – Core Scaffold Replacement
5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide replaces the central oxazolidinone ring of rivaroxaban with a 5-(2-oxopyrrolidin-1-yl)pyridine scaffold, altering hydrogen bond donor/acceptor geometry, conformational flexibility, and potential interactions with the Factor Xa S1/S4 subsites. However, no quantitative affinity or inhibition data exist for this specific compound against Factor Xa or any other target, preventing any direct performance comparison. [1]
| Evidence Dimension | Core Scaffold Architecture |
|---|---|
| Target Compound Data | 5-(2-oxopyrrolidin-1-yl)pyridine scaffold; no reported IC50 or Ki against any target |
| Comparator Or Baseline | Rivaroxaban: oxazolidinone scaffold; Factor Xa Ki 0.4 nM, IC50 0.7 nM |
| Quantified Difference | Not quantifiable due to absence of target data for the target compound |
| Conditions | Scaffold comparison based on 2D chemical structure analysis |
Why This Matters
The scaffold replacement introduces unexplored structure-activity relationship (SAR) territory; no procurement decision based on pharmacological equivalence is currently justifiable.
- [1] Roehrig, S. et al. J. Med. Chem. 2005, 48, 5900–5908. DOI: 10.1021/jm050101d View Source
